molecular formula C9H6FNO2 B11910137 4-Fluoro-6-hydroxyindole-3-carboxaldehyde

4-Fluoro-6-hydroxyindole-3-carboxaldehyde

Cat. No.: B11910137
M. Wt: 179.15 g/mol
InChI Key: SRFJKSXZKAYIOH-UHFFFAOYSA-N
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Description

4-Fluoro-6-hydroxyindole-3-carboxaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-hydroxyindole-3-carboxaldehyde typically involves the functionalization of the indole ring. One common method is the electrophilic substitution reaction, where fluorine and hydroxyl groups are introduced into the indole ring. This can be achieved using reagents such as fluorinating agents and hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Biotechnological approaches, such as microbial fermentation, can also be explored for the production of indole derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-hydroxyindole-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex molecules with potential biological activities .

Scientific Research Applications

4-Fluoro-6-hydroxyindole-3-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-hydroxyindole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine and hydroxyl groups can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: A precursor for various biologically active molecules.

    6-Fluoroindole-3-carboxaldehyde: Similar structure but lacks the hydroxyl group.

    4-Hydroxyindole-3-carboxaldehyde: Similar structure but lacks the fluorine group.

Uniqueness

The combination of these functional groups can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

4-fluoro-6-hydroxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H6FNO2/c10-7-1-6(13)2-8-9(7)5(4-12)3-11-8/h1-4,11,13H

InChI Key

SRFJKSXZKAYIOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C=O)F)O

Origin of Product

United States

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